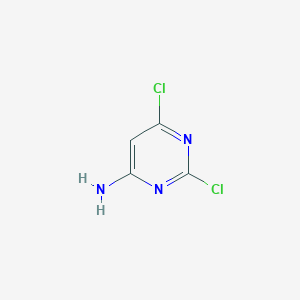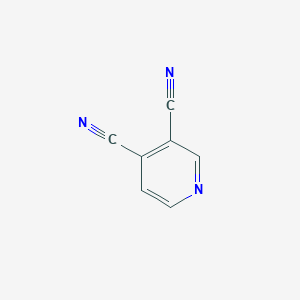
Pyridin-3,4-dicarbonitril
Übersicht
Beschreibung
Pyridine-3,4-dicarbonitrile is an organic compound with the molecular formula C7H3N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. Pyridine-3,4-dicarbonitrile is characterized by the presence of two cyano groups (-CN) attached to the third and fourth positions of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Pyridine-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into pyridine-3,4-dicarbonitrile derivatives has shown promise in developing new drugs with antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
Mode of Action
It has been suggested that it may interact with its targets through a process known as thermally activated delayed fluorescence (tadf) . This process involves the compound absorbing light energy and then releasing it as fluorescence. The efficiency of this process is critical for obtaining efficient TADF emitters .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, suggesting that pyridine-3,4-dicarbonitrile may have similar effects .
Biochemische Analyse
Cellular Effects
Some pyridine derivatives have shown promising in vitro cytotoxic activities against various cancer cell lines . It’s possible that Pyridine-3,4-dicarbonitrile may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some pyridine derivatives have shown promising thermally activated delayed fluorescence (TADF) emitters for high-performance OLEDs .
Metabolic Pathways
Some bacteria have been found to degrade pyridines and their derivatives, suggesting that Pyridine-3,4-dicarbonitrile may be involved in similar metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine-3,4-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloropyridine with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures, resulting in the substitution of chlorine atoms with cyano groups .
Industrial Production Methods: Industrial production of pyridine-3,4-dicarbonitrile often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3,4-dicarboxylic acid under specific conditions.
Reduction: Reduction of pyridine-3,4-dicarbonitrile can yield pyridine-3,4-diamine.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Pyridine-3,4-diamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Pyridine-2,3-dicarbonitrile
- Pyridine-2,4-dicarbonitrile
- Pyridine-3,5-dicarbonitrile
Comparison: Pyridine-3,4-dicarbonitrile is unique due to the specific positioning of the cyano groups, which influences its reactivity and the types of derivatives that can be synthesized. Compared to pyridine-2,3-dicarbonitrile and pyridine-2,4-dicarbonitrile, pyridine-3,4-dicarbonitrile offers different substitution patterns and electronic properties, making it suitable for distinct applications in organic synthesis and materials science .
Eigenschaften
IUPAC Name |
pyridine-3,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJUMASAQKRVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167558 | |
| Record name | Pyridine-3,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Pyridine-3,4-dicarbonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00305 [mmHg] | |
| Record name | Pyridine-3,4-dicarbonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1633-44-9 | |
| Record name | 3,4-Pyridinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Pyridinedicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-3,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3,4-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-PYRIDINEDICARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R888RD3WL3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Pyridine-3,4-dicarbonitrile and how is it commonly characterized?
A1: Pyridine-3,4-dicarbonitrile features a pyridine ring substituted with two cyano (CN) groups at the 3 and 4 positions. Its molecular formula is C₇H₃N₃, and it has a molecular weight of 129.12 g/mol.
Q2: How does Pyridine-3,4-dicarbonitrile behave as a ligand in coordination chemistry?
A: Pyridine-3,4-dicarbonitrile can act as either a bidentate or monodentate ligand when coordinating with metal ions like silver(I) and copper(I). [] The binding mode depends on factors like the specific metal ion, the counterions present, and crystallization conditions. It can bind through both nitrile nitrogen atoms (bidentate) or just the pyridine nitrogen (monodentate). This versatility allows for the creation of diverse polymeric structures with potentially interesting electrical properties.
Q3: Can you provide examples of how Pyridine-3,4-dicarbonitrile is used to build polymeric structures?
A: Researchers have successfully synthesized various polymeric structures utilizing Pyridine-3,4-dicarbonitrile as a bridging ligand. For example, reacting it with silver(I) nitrate can lead to a two-dimensional network structure like the one observed in . [] Similarly, reactions with copper(I) thiocyanate can yield one-dimensional chain structures. [] The electrical conductivity of these polymers has been investigated, highlighting their potential in material science applications.
Q4: Beyond polymers, what other synthetic applications does Pyridine-3,4-dicarbonitrile have?
A: Pyridine-3,4-dicarbonitrile serves as a valuable precursor in organic synthesis. For instance, it can undergo reactions with anilines to yield 2-(Arylamino)pyridine-3,4-dicarbonitriles. [] Another example is its utilization in synthesizing 2-Hydrazinylpyridine-3,4-dicarbonitriles, which can further react with Salicylaldehyde derivatives. [] Additionally, it can be transformed into gem-dinitro derivatives, showcasing its versatility in accessing diverse pyridine derivatives. [, ]
Q5: Are there any potential applications of Pyridine-3,4-dicarbonitrile derivatives in medicinal chemistry?
A: Research indicates that derivatives of Pyridine-3,4-dicarbonitrile, particularly 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, exhibit promising antiproliferative activity. [] While detailed studies on their mechanism of action and target interactions are still underway, this finding highlights the potential of this class of compounds in developing novel anticancer agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


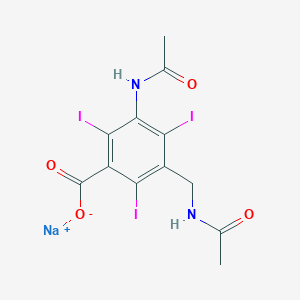
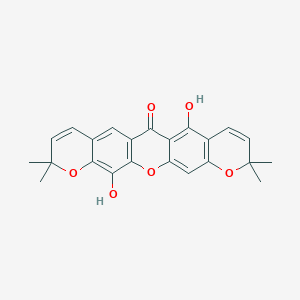
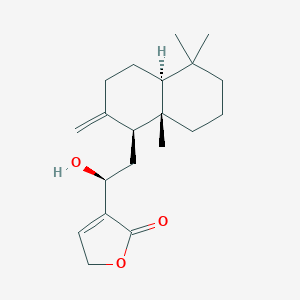

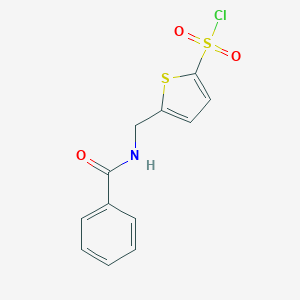

![2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]](/img/structure/B161702.png)
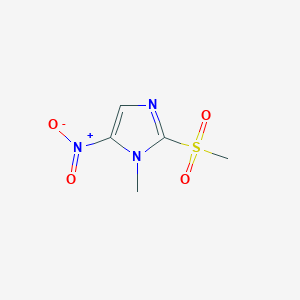
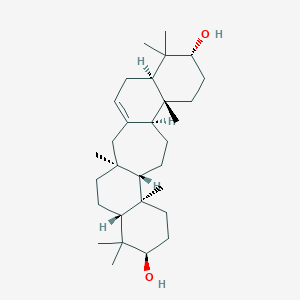

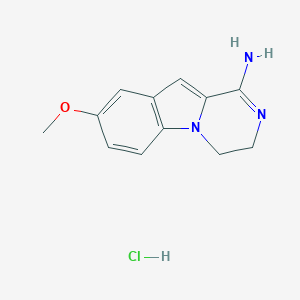
![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)

